![molecular formula C4H2Cl2N2O3 B1620849 5,5-Dichlorobarbituric acid CAS No. 699-40-1](/img/structure/B1620849.png)
5,5-Dichlorobarbituric acid
Overview
Description
5,5-Dichlorobarbituric acid (DCBA) is an organic compound that is widely used in scientific research and laboratory experiments. DCBA is a derivative of barbituric acid and is composed of two chlorine atoms and one barbituric acid molecule. DCBA has been used in a variety of scientific applications, including synthesis, drug development, and biochemical research.
Scientific Research Applications
Electrochemical Oxidation Studies
5,5-Dichlorobarbituric acid has been a subject of interest in electrochemical studies. Kato and Dryhurst (1975) explored its electrochemical oxidation at a pyrolytic graphite electrode, identifying it as one of the major products of oxidized barbituric acid. This study provides insights into the electrochemical behavior and potential applications of 5,5-dichlorobarbituric acid in electroanalytical chemistry (Kato & Dryhurst, 1975).
Crystallography and Polymorphism
The crystal structure of 5,5-dichlorobarbituric acid has been extensively studied. Gelbrich, Rossi, and Griesser (2011) reported on the tetragonal polymorph of 5,5-dichlorobarbituric acid, highlighting its N—H⋯O hydrogen-bonded tape structure. This research contributes to the understanding of polymorphism in barbituric acids, which is vital for pharmaceutical and material sciences (Gelbrich, Rossi, & Griesser, 2011).
Enzymatic Bromination and Chlorination
5,5-Dichlorobarbituric acid is also involved in enzymatic reactions. Franssen et al. (1988) studied its bromination using bromoperoxidase from brown algae, demonstrating its potential in organic synthesis (Franssen, Jansma, Plas, Boer, & Wever, 1988). Similarly, chlorination of barbituric acid derivatives, including 5,5-dichlorobarbituric acid, was examined by Franssen and Plas (1987), revealing the utility of chloroperoxidase in synthesizing halogenated compounds (Franssen & Plas, 1987).
Bioelectrosynthesis
The bioelectrosynthesis of halogenated compounds, including 5,5-dichlorobarbituric acid, has been a topic of interest. Laane, Weyland, and Franssen (1986) described a bioelectrolytic system involving chloroperoxidase for the chlorination of barbituric acid. This study opens possibilities for the continuous and specific synthesis of such compounds (Laane, Weyland, & Franssen, 1986).
Additional Applications
Additional research has focused on various aspects of 5,5-dichlorobarbituric acid, including its role in proton chemical exchange for MRI contrast agents (Ward, Aletras, & Balaban, 2000) and its structural characterization in solid-phase (Roux et al., 2010). These studies demonstrate the compound's potential in diverse scientific fields (Ward, Aletras, & Balaban, 2000); [(Roux et al., 2010)](https://consensus.app/papers/thermochemical-study-solidphase-structure-roux/733d2c8d394e5723945f72294c6c66e4/?utm_source=chatgpt).
properties
IUPAC Name |
5,5-dichloro-1,3-diazinane-2,4,6-trione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2Cl2N2O3/c5-4(6)1(9)7-3(11)8-2(4)10/h(H2,7,8,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REGZNRJTBVIGMJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=O)C(C(=O)NC(=O)N1)(Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2Cl2N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40383006 | |
Record name | 5,5-DICHLOROBARBITURIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40383006 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.97 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5,5-Dichlorobarbituric acid | |
CAS RN |
699-40-1 | |
Record name | 5,5-DICHLOROBARBITURIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40383006 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.